5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a pyrimidine core substituted with a chloro group and a triazole-pyridine moiety, making it a versatile molecule for synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-5-chloromethylpyridine with N-ethylpiperazine under controlled conditions to form an intermediate, which is then further reacted with appropriate reagents to yield the final product . The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
For large-scale production, the synthesis route may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and streamlined purification processes. Industrial methods may also incorporate continuous flow techniques to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole and pyrimidine rings.
Cyclization Reactions: The triazole and pyridine moieties can engage in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and various catalysts. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the electronic properties of the compound.
Scientific Research Applications
5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and disrupting key biological pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and inhibition of microbial growth .
Comparison with Similar Compounds
Similar Compounds
Pyrimidinamine Derivatives: Compounds such as 5-chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine share structural similarities and exhibit fungicidal activity.
Indole Derivatives: Compounds like 5’-chloro-2-(pyridin-2-yl)spiro[cyclopropane-1,3’-indolin]-2’-one have shown antiviral and anticancer properties.
Uniqueness
What sets 5-chloro-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-2-amine apart is its unique combination of a pyrimidine core with a triazole-pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
5-chloro-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN7/c13-9-5-15-12(16-6-9)17-7-10-8-20(19-18-10)11-1-3-14-4-2-11/h1-6,8H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEUXZWLJYMRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1N2C=C(N=N2)CNC3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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